(E)-(Ethene-1,2-diylbis(3,1-phenylene))diboronic acid
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Overview
Description
(E)-(Ethene-1,2-diylbis(3,1-phenylene))diboronic acid is an organoboron compound characterized by the presence of two boronic acid groups attached to a central ethene-1,2-diyl linker, which is further connected to phenylene rings. This compound is of significant interest in organic synthesis and materials science due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-(Ethene-1,2-diylbis(3,1-phenylene))diboronic acid typically involves the coupling of boronic acid derivatives with ethene-1,2-diyl bis(3,1-phenylene) precursors. One common method includes the Suzuki-Miyaura cross-coupling reaction, where aryl halides react with boronic acids in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as toluene or dimethylformamide under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often employing continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: (E)-(Ethene-1,2-diylbis(3,1-phenylene))diboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid groups can be oxidized to form borate esters.
Reduction: Reduction reactions can convert the boronic acid groups to boranes.
Substitution: The boronic acid groups can participate in substitution reactions, forming new carbon-boron bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halides or other electrophiles in the presence of a base.
Major Products:
Oxidation: Borate esters.
Reduction: Boranes.
Substitution: Aryl or alkyl boronic esters.
Scientific Research Applications
(E)-(Ethene-1,2-diylbis(3,1-phenylene))diboronic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the development of boron-containing drugs and as a tool for studying biological systems.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, including sensors and electronic devices.
Mechanism of Action
The mechanism of action of (E)-(Ethene-1,2-diylbis(3,1-phenylene))diboronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid groups can interact with diols and other nucleophiles, facilitating the formation of boronate esters. This interaction is crucial in its applications in drug development and materials science .
Comparison with Similar Compounds
- (E)-(Ethene-1,2-diylbis(3,1-phenylene))diboronic acid
- (E)-(Ethene-1,2-diylbis(3,1-phenylene))diboronic ester
- (E)-(Ethene-1,2-diylbis(3,1-phenylene))diboronic anhydride
Comparison: this compound is unique due to its dual boronic acid groups, which enhance its reactivity and versatility in forming boronate esters. Compared to its ester and anhydride counterparts, the diboronic acid form is more reactive and suitable for a broader range of chemical transformations .
Properties
Molecular Formula |
C14H14B2O4 |
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Molecular Weight |
267.9 g/mol |
IUPAC Name |
[3-[(E)-2-(3-boronophenyl)ethenyl]phenyl]boronic acid |
InChI |
InChI=1S/C14H14B2O4/c17-15(18)13-5-1-3-11(9-13)7-8-12-4-2-6-14(10-12)16(19)20/h1-10,17-20H/b8-7+ |
InChI Key |
MVFRQCSRCULPII-BQYQJAHWSA-N |
Isomeric SMILES |
B(C1=CC(=CC=C1)/C=C/C2=CC=CC(=C2)B(O)O)(O)O |
Canonical SMILES |
B(C1=CC(=CC=C1)C=CC2=CC=CC(=C2)B(O)O)(O)O |
Origin of Product |
United States |
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